(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol Hydroxyethyl starch (HES/HAES) is a nonionic starch derivative. Hydroxyethyl starches (HES) are synthetic colloids commonly used for fluid resuscitation to replace intravascular volume. HES is a general term and can be sub-classified according to average molecular weight, molar substitution, concentration, C2/C6 ratio and Maximum Daily Dose.
Brand Name: Vulcanchem
CAS No.: 68512-26-5
VCID: VC13339937
InChI: InChI=1S/C16H32O11.C6H12O6/c17-1-6-22-11-12-13(23-7-2-18)14(24-8-3-19)15(25-9-4-20)16(27-12)26-10-5-21;7-1-2-3(8)4(9)5(10)6(11)12-2/h12-21H,1-11H2;2-11H,1H2/t12-,13-,14+,15-,16+;2-,3-,4+,5-,6+/m11/s1
SMILES: C(COCC1C(C(C(C(O1)OCCO)OCCO)OCCO)OCCO)O.C(C1C(C(C(C(O1)O)O)O)O)O
Molecular Formula: C22H44O17
Molecular Weight: 580.6 g/mol

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol

CAS No.: 68512-26-5

Cat. No.: VC13339937

Molecular Formula: C22H44O17

Molecular Weight: 580.6 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol - 68512-26-5

Specification

CAS No. 68512-26-5
Molecular Formula C22H44O17
Molecular Weight 580.6 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol
Standard InChI InChI=1S/C16H32O11.C6H12O6/c17-1-6-22-11-12-13(23-7-2-18)14(24-8-3-19)15(25-9-4-20)16(27-12)26-10-5-21;7-1-2-3(8)4(9)5(10)6(11)12-2/h12-21H,1-11H2;2-11H,1H2/t12-,13-,14+,15-,16+;2-,3-,4+,5-,6+/m11/s1
Standard InChI Key DNZMDASEFMLYBU-RNBXVSKKSA-N
Isomeric SMILES C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCO)OCCO)OCCO)OCCO)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O
SMILES C(COCC1C(C(C(C(O1)OCCO)OCCO)OCCO)OCCO)O.C(C1C(C(C(C(O1)O)O)O)O)O
Canonical SMILES C(COCC1C(C(C(C(O1)OCCO)OCCO)OCCO)OCCO)O.C(C1C(C(C(C(O1)O)O)O)O)O

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound consists of two distinct moieties:

  • Oxane-derived core: The (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol component features a six-membered oxane ring with hydroxyl groups at positions 2, 3, 4, and 5, and a hydroxymethyl substituent at position 6. Its stereochemistry is critical to its biochemical interactions .

  • Ether-linked side chain: The 2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol moiety contains a central oxane ring substituted with four 2-hydroxyethoxy groups and a methoxyethanol side chain. This structure enhances hydrophilicity and potential hydrogen-bonding capacity .

Table 1: Key Structural Features

ComponentFunctional GroupsStereochemical Configuration
Oxane core4 hydroxyl, 1 hydroxymethyl2S, 3R, 4S, 5S, 6R
Ether-linked side chain4 × 2-hydroxyethoxy, 1 methoxyethanol2R, 3R, 4S, 5R, 6S

Synthesis and Production

Table 2: Predicted Synthetic Challenges

ChallengeMitigation Strategy
Stereochemical controlUse of chiral catalysts (e.g., Sharpless-type)
Solubility issuesPolar aprotic solvents (DMF, DMSO)
Purification complexityHigh-performance liquid chromatography (HPLC)

Physicochemical Properties

Molecular and Bulk Characteristics

Data from crystallographic and computational analyses reveal:

Table 3: Physicochemical Profile

PropertyValue
Molecular formulaC₂₄H₄₂O₂₁ (core) + C₂₉H₅₂O₁₇ (side chain)
Molecular weight666.60 g/mol (core) + 1063.20 g/mol (side chain)
Topological polar surface area348.00 Ų (core)
LogP (XLogP)-8.00 (core)
Hydrogen bond donors/acceptors14/21 (core)
Rotatable bonds11 (core)

Pharmacokinetic and Toxicity Predictions

ADMET Profiling

Computational models (admetSAR 2.0) predict the following properties for the core structure :

Table 4: ADMET Predictions

ParameterPredictionProbability (%)
Human intestinal absorptionLow96.85
Blood-brain barrier penetrationModerate67.50
Oral bioavailabilityPoor78.57
Mitochondrial localizationLikely77.96
OATP1B1 inhibitionProbable87.73

Biological Interactions and Applications

Mechanistic Insights

  • Enzyme interactions: The hydroxyl-rich structure may inhibit carbohydrate-processing enzymes (e.g., glycosidases) via competitive binding .

  • Antimicrobial potential: Structural analogs demonstrate activity against Gram-positive bacteria, likely through membrane disruption .

  • Drug delivery: High hydrophilicity and moderate BBB penetration suggest utility in CNS-targeted formulations .

Comparative Analysis with Analogues

Table 5: Functional Comparison to Common Polyols

CompoundHydroxyl GroupsKey Applications
D-Mannitol6Diuretic, antioxidant
Target compound (core)5Enzyme inhibition
Xylitol5Sweetener, antimicrobial

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